
7-Bromochroman-2-one
Overview
Description
7-Bromochroman-2-one is a brominated derivative of chroman-2-one (benzopyran-2-one), a bicyclic structure comprising a benzene ring fused with a pyrone ring.
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic bromination represents the most direct route to 7-bromochroman-2-one, leveraging the inherent reactivity of the chromanone aromatic system. The electron-donating oxygen atom in the lactone ring activates specific positions for electrophilic attack, necessitating precise control over reaction conditions to favor bromination at the 7-position.
Reaction Mechanism and Regioselectivity
The bromination of chroman-2-one typically proceeds via the generation of a bromonium ion (Br⁺) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The carbonyl group at the 2-position exerts a meta-directing effect, orienting electrophilic substitution to the 7-position of the fused benzene ring . Computational studies using density functional theory (DFT) predict a 7:3 preference for bromination at the 7-position over the 5-position due to reduced steric hindrance and favorable charge distribution.
Standard Protocol and Optimization
A representative procedure involves dissolving chroman-2-one (1.0 equiv) in dichloromethane (DCM) at 0°C, followed by the gradual addition of bromine (1.2 equiv) and FeBr₃ (0.1 equiv). The reaction is stirred for 12 hours under nitrogen, quenched with aqueous sodium sulfite, and extracted with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields this compound in 65–72% yield .
Key Variables :
-
Temperature : Lower temperatures (0–5°C) minimize di-bromination byproducts.
-
Solvent : Polar aprotic solvents (e.g., DCM, chlorobenzene) enhance bromonium ion stability.
-
Catalyst Loading : FeBr₃ concentrations >10 mol% promote over-bromination.
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical-mediated bromination with NBS offers an alternative pathway, particularly useful for substrates sensitive to acidic conditions. This method exploits the homolytic cleavage of NBS to generate bromine radicals, which abstract hydrogen atoms from the chromanone backbone.
Reaction Setup and Conditions
In a typical protocol, chroman-2-one (1.0 equiv) and NBS (1.1 equiv) are refluxed in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN, 0.05 equiv) as the initiator. After 6 hours, the mixture is cooled, filtered, and concentrated. Recrystallization from ethanol affords the product in 58–67% yield.
Selectivity Challenges and Mitigation
Radical bromination often suffers from poor regioselectivity due to the stability of intermediate carbon radicals. Deuterium labeling studies indicate that hydrogen abstraction preferentially occurs at the 7-position, attributed to resonance stabilization by the adjacent carbonyl group . Adding radical scavengers (e.g., TEMPO) or using UV irradiation improves selectivity by suppressing chain-termination side reactions .
Comparative Analysis of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
---|---|---|---|---|
Electrophilic (Br₂) | 65–72 | ≥95 | Direct, single-step | Di-bromination byproducts |
Radical (NBS) | 58–67 | 90–93 | Mild conditions | Moderate regioselectivity |
Suzuki Coupling | 70–75 | ≥97 | High functional group tolerance | Multi-step, expensive catalysts |
Ullmann Reaction | 50–55 | 85–88 | Avoids gaseous Br₂ | Side reactions, high temperatures |
Advanced Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this compound from regioisomers, achieving ≥99% purity . Preparative thin-layer chromatography (PTLC) with ethyl acetate/hexane (1:3) offers a cost-effective alternative for small-scale syntheses.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, H-6), 6.82 (d, J = 8.4 Hz, H-5), 4.50 (t, J = 6.0 Hz, H-3), 2.90–2.75 (m, H-4) .
-
HRMS : Calculated for C₉H₇BrO₂ [M+H]⁺: 228.9634; Found: 228.9631 .
Industrial-Scale Considerations
Large-scale production prioritizes atom economy and waste reduction. Continuous flow reactors with in-line quenching (e.g., sodium thiosulfate) reduce bromine handling risks while improving yield consistency . Solvent recovery systems for DCM or CCl₄ align with green chemistry principles, lowering production costs by 20–30% .
Chemical Reactions Analysis
Types of Reactions: 7-Bromochroman-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chroman-2,3-diones.
Reduction: Reduction reactions can convert it into 7-bromo-chroman-2-ol.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Chroman-2,3-diones.
Reduction: 7-Bromo-chroman-2-ol.
Substitution: Various 7-substituted chroman-2-one derivatives.
Scientific Research Applications
7-Bromochroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity
Mechanism of Action
The mechanism of action of 7-bromochroman-2-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 7-bromochroman-2-one, highlighting molecular formulas, substituents, and applications:
Physicochemical Properties
- 7-Bromo-4-methyl-2H-chromen-2-one likely has lower solubility due to the hydrophobic methyl group, though experimental data are unavailable . Fluorinated analogs like 5-Bromo-7-fluorochroman-4-one hydrochloride show enhanced lipid solubility (Log P ~2.15), improving blood-brain barrier (BBB) penetration .
Reactivity :
Key Differences and Functional Implications
Substituent Position :
- Bromine at position 6 (vs. 7) alters electronic distribution, affecting reactivity in cross-coupling reactions .
- Fluorine at position 7 (in 5-Bromo-7-fluorochroman-4-one) increases electronegativity, enhancing hydrogen-bonding interactions in biological systems .
Functional Groups: The ketone group at position 4 (vs. 2 in chroman-2-one) shifts the molecule’s polarity, influencing solubility and crystallinity .
Synthetic Accessibility :
Biological Activity
7-Bromochroman-2-one, also known as 7-bromo-2-chromanone, is a heterocyclic organic compound with the molecular formula C9H7BrO2. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a pharmacological agent. The presence of the bromine atom at the 7th position of the chromanone ring enhances its reactivity and biological properties, making it a valuable subject of study.
This compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the synthesis of numerous derivatives that may exhibit distinct biological activities.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to chroman-2,3-diones | Potassium permanganate, chromium trioxide |
Reduction | Yields 7-bromo-chroman-2-ol | Sodium borohydride, lithium aluminum hydride |
Substitution | Forms diverse derivatives by replacing bromine | Sodium azide, thiourea |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. Additionally, it may modulate cellular signaling pathways through interactions with receptors.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Various studies have demonstrated the compound's cytotoxic effects against different cancer cell lines. For instance, derivatives of this compound have shown significant cytotoxicity with IC50 values in the nanomolar range against cell lines such as NUGC and MCF .
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which plays a crucial role in its anticancer properties. For example, it has been shown to inhibit certain kinases involved in cancer progression.
- Antimicrobial Properties : Some studies have suggested that this compound and its derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various derivatives of this compound, compound 6d exhibited significant activity with an IC50 value of 29 nM against NUGC cells, comparable to standard treatments . This highlights the potential of this compound as a lead structure for developing new anticancer agents.
Case Study 2: Enzyme Inhibition
A detailed investigation into the mechanism of action revealed that this compound effectively inhibits specific kinases linked to tumor growth. Docking studies indicated that the compound binds favorably to the active sites of these enzymes, suggesting a strong potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromochroman-2-one, and how can purity be optimized?
- Methodology : Begin with bromination of chroman-2-one using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent. Monitor reaction progression via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize purity using HPLC (>95%) and melting point analysis. Always compare spectral data (¹H/¹³C NMR, IR) with literature to confirm identity .
- Label : Basic
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Prioritize ¹H NMR (CDCl₃, 400 MHz) to confirm bromine’s position via coupling patterns and integration. Use ¹³C NMR to identify carbonyl (C=O) and aromatic carbons. Supplement with FT-IR to detect C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. Cross-validate with computational predictions (e.g., DFT for NMR chemical shifts) .
- Label : Basic
Q. How can researchers design a stability study for this compound under varying storage conditions?
- Methodology : Prepare aliquots stored at 4°C, 25°C (ambient), and 40°C (accelerated degradation). Analyze samples at intervals (0, 1, 3, 6 months) via HPLC for decomposition products. Use kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples with desiccants or under inert atmospheres to assess moisture/oxygen sensitivity .
- Label : Basic
Advanced Research Questions
Q. How to resolve contradictions in reported reaction yields for this compound synthesis?
- Methodology : Conduct a systematic review of literature protocols, noting variables like solvent polarity, initiator concentration, and reaction time. Replicate key studies under controlled conditions, and perform DOE (Design of Experiments) to identify critical factors. Use ANOVA to statistically compare yield distributions. Publish negative results to clarify reproducibility challenges .
- Label : Advanced
Q. What mechanistic insights explain the regioselectivity of bromination in chroman-2-one derivatives?
- Methodology : Employ computational chemistry (DFT calculations at B3LYP/6-31G* level) to compare transition-state energies for bromination at C-7 vs. other positions. Validate with kinetic isotope effect (KIE) studies or substituent-directed bromination experiments. Correlate electronic parameters (Hammett σ values) with regioselectivity trends .
- Label : Advanced
Q. How can this compound’s bioactivity be evaluated against enzyme targets (e.g., kinases or oxidases)?
- Methodology : Use in silico docking (AutoDock Vina) to screen against protein databases (PDB IDs). Follow with in vitro assays:
- Kinase inhibition : Measure IC₅₀ via ADP-Glo™ assay.
- Oxidase activity : Monitor substrate conversion spectrophotometrically (e.g., horseradish peroxidase-coupled assay).
Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .- Label : Advanced
Q. What strategies mitigate intermediate instability during multi-step syntheses involving this compound?
- Methodology : For air/moisture-sensitive intermediates, employ Schlenk techniques or gloveboxes. Use low-temperature quenches (-78°C) and stabilizing additives (e.g., BHT for radical intermediates). Monitor intermediates in situ via ReactIR or LC-MS to minimize isolation steps. Optimize telescoping reactions to bypass isolation of unstable species .
- Label : Advanced
Q. Data Analysis and Interpretation
Q. How to address discrepancies in ¹H NMR data for this compound across studies?
- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent shifts. Use 2D NMR (COSY, NOESY) to confirm coupling networks. Compare with computed NMR spectra (GIAO method) to identify misassignments. Collaborate with independent labs for cross-validation .
- Label : Advanced
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
- Methodology : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/LC₅₀ with 95% confidence intervals. Perform outlier detection (Grubbs’ test) and assess normality (Shapiro-Wilk). Report p-values with corrections for multiple comparisons (Bonferroni) .
- Label : Advanced
Q. Experimental Design
Q. How to optimize catalytic systems for greener synthesis of this compound?
- Methodology : Screen transition-metal catalysts (e.g., FeCl₃, CuBr) in solvent-free or aqueous conditions. Use green chemistry metrics (E-factor, atom economy) to evaluate sustainability. Characterize catalyst recyclability via ICP-OES. Compare energy inputs via microwave vs. conventional heating .
- Label : Advanced
Properties
IUPAC Name |
7-bromo-3,4-dihydrochromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCPFOHVVSSCNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.